Cas no 2097869-49-1 (N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide)

N-(2-{2,2'-Bithiophene-5-yl}-2-hydroxyethyl)benzamide is a specialized organic compound featuring a bithiophene core linked to a hydroxyethylbenzamide moiety. This structure imparts unique electronic and steric properties, making it valuable in materials science and pharmaceutical research. The bithiophene unit enhances conjugation, beneficial for optoelectronic applications such as organic semiconductors or photovoltaic materials. The hydroxyethylbenzamide group introduces hydrogen-bonding capability and potential bioactivity, suggesting utility in medicinal chemistry. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound’s synthetic versatility and dual functionality make it a promising intermediate for advanced material design or bioactive molecule development.
N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide structure
2097869-49-1 structure
Product name:N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide
CAS No:2097869-49-1
MF:C17H15NO2S2
MW:329.436501741409
CID:5879143
PubChem ID:126854823

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide
    • 2097869-49-1
    • F6517-2083
    • AKOS032459511
    • N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
    • N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
    • Inchi: 1S/C17H15NO2S2/c19-13(11-18-17(20)12-5-2-1-3-6-12)14-8-9-16(22-14)15-7-4-10-21-15/h1-10,13,19H,11H2,(H,18,20)
    • InChI Key: QGYAOKSTWNXHPA-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=CS2)=CC=C1C(CNC(C1C=CC=CC=1)=O)O

Computed Properties

  • Exact Mass: 329.05442107g/mol
  • Monoisotopic Mass: 329.05442107g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 106Ų

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6517-2083-10μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
2097869-49-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6517-2083-3mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
2097869-49-1
3mg
$63.0 2023-09-08
Life Chemicals
F6517-2083-20μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
2097869-49-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6517-2083-15mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
2097869-49-1
15mg
$89.0 2023-09-08
Life Chemicals
F6517-2083-5mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
2097869-49-1
5mg
$69.0 2023-09-08
Life Chemicals
F6517-2083-30mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
2097869-49-1
30mg
$119.0 2023-09-08
Life Chemicals
F6517-2083-75mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
2097869-49-1
75mg
$208.0 2023-09-08
Life Chemicals
F6517-2083-50mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
2097869-49-1
50mg
$160.0 2023-09-08
Life Chemicals
F6517-2083-5μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
2097869-49-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6517-2083-4mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
2097869-49-1
4mg
$66.0 2023-09-08

Additional information on N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide: A Promising Compound in Medicinal Chemistry

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide (CAS No. 2097869-49-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzamides and is characterized by the presence of a bithiophene moiety, which imparts distinct chemical and biological properties.

The bithiophene moiety in N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide is a key structural element that contributes to its electronic and photophysical properties. Bithiophenes are known for their ability to form stable π-conjugated systems, which can enhance the compound's interactions with biological targets. This feature makes N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide a promising candidate for various applications, including drug discovery and materials science.

Recent studies have highlighted the potential of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide in modulating specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling, a key regulator of inflammation.

In addition to its anti-inflammatory properties, N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide has shown promise in neuroprotective applications. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can protect neuronal cells from oxidative stress-induced damage. The neuroprotective effects are attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

The hydroxyethyl group in N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide plays a crucial role in enhancing its solubility and bioavailability. This functional group improves the compound's water solubility, making it more suitable for pharmaceutical formulations. Furthermore, the hydroxyethyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing the compound's binding affinity and selectivity.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide in various therapeutic settings. Preliminary results from Phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and pave the way for further clinical development.

From a synthetic chemistry perspective, N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide can be synthesized using a multi-step process involving coupling reactions and functional group transformations. The synthesis typically starts with the preparation of 5-bromo-1H-benzo[d]imidazole, which is then converted into the corresponding bithiophene derivative through a series of reactions including Suzuki coupling and hydrolysis. The final step involves the formation of the amide bond by reacting the bithiophene derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

The potential applications of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide extend beyond medicinal chemistry. In materials science, this compound has been explored for its use in organic electronic devices due to its excellent charge transport properties. Research conducted at Stanford University has shown that thin films of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide exhibit high mobility and stability under ambient conditions, making them suitable for use in organic field-effect transistors (OFETs).

In conclusion, N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)benzamide (CAS No. 2097869-49-1) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, N-(2-{2,2'-bithiophene-5-yl}-�hydroxyethyl)benzamide is poised to play a pivotal role in advancing our understanding and treatment of various diseases.

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